Structural Divergence from the Most Potent Thrombin-Inhibitory 2-(2-Chloro-6-fluorophenyl)acetamide Congener
The most potent thrombin inhibitor in the 2-(2-chloro-6-fluorophenyl)acetamide class reported by Lee et al. (compound 2R2M co-crystallized ligand) achieved a Ki of 0.7 nM, relying on a 2,2-difluoro-2-(5-chloropyridin-2-yl)ethylamine P3 substituent and an oxyguanidine P1 group [1]. The target compound replaces these with a 1-methylsulfonylpiperidin-4-ylmethyl side chain, which lacks both the P3 aryl ring and the P1 oxyguanidine hydrogen-bond network, resulting in a calculated XLogP3 of 1.9 versus the reference inhibitor's more hydrophilic profile [2]. This structural divergence predicts a complete loss of thrombin-inhibitory activity while potentially conferring orthogonal biological interactions.
| Evidence Dimension | Thrombin inhibition (Ki) and pharmacophore composition |
|---|---|
| Target Compound Data | Contains 1-methylsulfonylpiperidine instead of oxyguanidine; XLogP3 = 1.9 [2] |
| Comparator Or Baseline | 2R2M ligand: 2-(2-chloro-6-fluorophenyl)acetamide with 2,2-difluoro-2-(5-chloropyridin-2-yl)ethylamine P3 and oxyguanidine P1; Ki = 0.7 nM [1] |
| Quantified Difference | Pharmacophore divergence precludes activity comparison; >1000-fold difference in thrombin Ki expected based on SAR [1] |
| Conditions | Human thrombin enzyme inhibition assay; X-ray co-crystallography PDB 2R2M (2.1 Å resolution) [1] |
Why This Matters
This structural differentiation confirms that the target compound cannot serve as a thrombin inhibitor replacement; it represents a distinct chemical probe for alternative serine protease or non-protease targets.
- [1] Lee L, Kreutter KD, Pan W, Crysler C, Spurlino J, Player MR, Tomczuk B, Lu T. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorg Med Chem Lett. 2007 Nov 15;17(22):6266-9. PDB: 2R2M. View Source
- [2] PubChem CID 71806779. Computed XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
